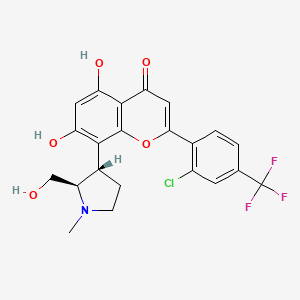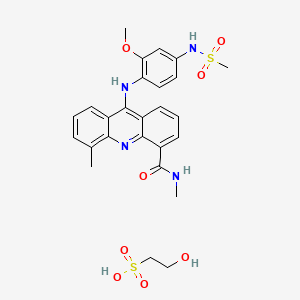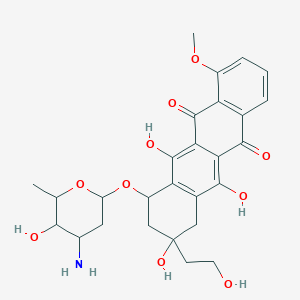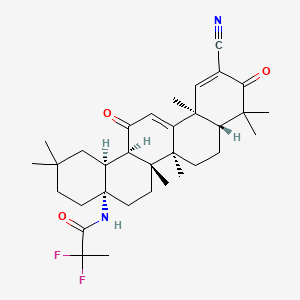
Omaveloxolon
Übersicht
Beschreibung
Omaveloxolone is a synthetic oleanane triterpenoid compound developed by Reata Pharmaceuticals. It is primarily known for its use in the treatment of Friedreich’s ataxia, a rare genetic disorder that causes progressive damage to the nervous system . Omaveloxolone works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress .
Wissenschaftliche Forschungsanwendungen
Omaveloxolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and functionalization.
Biology: Research focuses on its role in cellular defense mechanisms, particularly its activation of the Nrf2 pathway.
Medicine: Beyond Friedreich’s ataxia, omaveloxolone is being investigated for its potential in treating other neurodegenerative diseases, cancer, and inflammatory conditions.
Wirkmechanismus
Omaveloxolone, also known as RTA 408, is a semisynthetic oleanane triterpenoid . It has been developed for the treatment of Friedreich’s ataxia , a genetic disease involving mitochondrial dysfunction .
Target of Action
The primary target of Omaveloxolone is the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that mitigates oxidative stress . In patients with Friedreich’s ataxia, the Nrf2 pathway is impaired, and Nrf2 activity is lower .
Mode of Action
Omaveloxolone acts as an activator of Nrf2 . It blocks the ubiquitination and degradation of Nrf2 , thereby increasing its activity. This activation of Nrf2 leads to a series of defense mechanisms that help cells handle oxidative stress .
Biochemical Pathways
The activation of Nrf2 by Omaveloxolone affects multiple biochemical pathways. Nrf2 transcriptionally regulates multiple genes that play both direct and indirect roles in producing antioxidative potential and the production of cellular energy (i.e., adenosine triphosphate or ATP) within the mitochondria . Consequently, Omaveloxolone, through Nrf2, broadly activates intracellular and mitochondrial antioxidative pathways, in addition to pathways that may directly increase mitochondrial biogenesis (such as PGC1α) and bioenergetics .
Pharmacokinetics
The pharmacokinetics of Omaveloxolone have been characterized in a first-in-human trial . Omaveloxolone was tested at four dose levels up to 15 mg given orally once daily . It was found to be rapidly absorbed and exhibited proportional increases in exposure across dose levels .
Result of Action
The activation of the Nrf2 pathway by Omaveloxolone leads to a series of cellular and molecular effects. It mitigates oxidative stress, improves energy production, and promotes neuroprotection . In addition, Omaveloxolone can lead to an elevation in hepatic transaminases (both aspartate transaminase and alanine transaminase) and an increase in B-type natriuretic peptide (BNP), a marker of cardiac function .
Biochemische Analyse
Biochemical Properties
Omaveloxolone interacts with the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is usually suppressed in patients with Friedreich’s ataxia . Omaveloxolone activates the Nrf2 pathway , which is a master regulator in the antioxidant pathway .
Cellular Effects
Omaveloxolone has shown to have significant effects on various types of cells and cellular processes. It influences cell function by activating the Nrf2 pathway . This activation helps to protect neurons and can lead to an elevation in hepatic transaminases (both aspartate transaminase and alanine transaminase) and an increase in B-type natriuretic peptide (BNP), a marker of cardiac function .
Molecular Mechanism
The mechanism of action of Omaveloxolone involves a combination of activation of the antioxidative transcription factor Nrf2 and inhibition of the pro-inflammatory transcription factor NF-κB . Nrf2 transcriptionally regulates multiple genes that play both direct and indirect roles in producing antioxidative potential and the production of cellular energy within the mitochondria .
Temporal Effects in Laboratory Settings
The effects of Omaveloxolone over time in laboratory settings have been observed in various studies. The MOXIe study showed that after 4 weeks of administration, the use of Omaveloxolone led to robust dose‐dependent changes
Dosage Effects in Animal Models
In the STAM mouse model of nonalcoholic steatohepatitis, Omaveloxolone and a closely related structural analog were orally administered at doses of 1, 3, and 10mg/kg/d from 6 to 9 weeks of age . Both Omaveloxolone and the analog decreased hepatic fat deposition, hepatocellular ballooning, inflammatory cell infiltration, and collagen deposition .
Metabolic Pathways
Omaveloxolone is involved in the Nrf2 pathway , which is an important antioxidant pathway that protects against oxidative damage and restores mitochondrial function . The specific enzymes or cofactors that Omaveloxolone interacts with are not mentioned in the search results.
Transport and Distribution
The mean apparent volume of distribution of Omaveloxolone is 7361 L with 97% protein binding . It is predominantly metabolized by CYP3A enzymes with minor metabolism by CYP2C8 and CYP2J2 enzymes . Following a single 150 mg radiolabelled dose, ≈ 92% of the dose was recovered in feces and ≈ 0.1% in urine .
Subcellular Localization
Given its role in activating the Nrf2 pathway , it can be inferred that Omaveloxolone may localize to the nucleus where it can influence gene expression.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Omaveloxolon umfasst mehrere Schritte, beginnend mit Oleanolsäure, einem natürlich vorkommenden Triterpenoid. Die wichtigsten Schritte sind:
Oxidation: Oleanolsäure wird oxidiert, um 2-Cyano-3,12-dioxoolean-1,9-dien-28-säure zu bilden.
Cyclisierung: Dieser Zwischenstoff unterliegt einer Cyclisierung, um die Kernstruktur von this compound zu bilden.
Funktionalisierung: Verschiedene funktionelle Gruppen werden eingeführt, um die biologische Aktivität der Verbindung zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung für die Untersuchung der Triterpenoidsynthese und -funktionalisierung verwendet.
Biologie: Die Forschung konzentriert sich auf seine Rolle in zellulären Abwehrmechanismen, insbesondere auf seine Aktivierung des Nrf2-Signalwegs.
Medizin: Neben der Friedreich-Ataxie wird this compound auf sein Potenzial bei der Behandlung anderer neurodegenerativer Erkrankungen, Krebs und Entzündungszustände untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Aktivierung des Nrf2-Signalwegs. Nrf2 ist ein Transkriptionsfaktor, der die Expression von Genen reguliert, die an der zellulären Abwehr gegen oxidativen Stress beteiligt sind. Durch die Aktivierung von Nrf2 erhöht this compound die Produktion von antioxidativen Enzymen und Proteinen und schützt so Zellen vor oxidativem Schaden. Darüber hinaus hemmt es den pro-inflammatorischen Transkriptionsfaktor NF-κB und reduziert so Entzündungen .
Analyse Chemischer Reaktionen
Types of Reactions
Omaveloxolone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of omaveloxolone, each with potentially different biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bardoxolon-methyl: Ein weiteres synthetisches Oleanan-Triterpenoid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Oleanolsäure: Der natürliche Vorläufer von Omaveloxolon, bekannt für seine breite Palette an biologischen Aktivitäten.
Ursolic acid: Ein strukturell verwandtes Triterpenoid mit antioxidativen und entzündungshemmenden Wirkungen.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner potenten Aktivierung des Nrf2-Signalwegs und seiner Fähigkeit, NF-κB zu hemmen. Dieser doppelte Wirkmechanismus macht es besonders effektiv bei der Reduktion von oxidativem Stress und Entzündungen, die Schlüsselfaktoren bei vielen Krankheiten sind .
Eigenschaften
IUPAC Name |
N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBNBKOKFWNY-IDPLTSGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138251 | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474034-05-3 | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1474034-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omaveloxolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474034053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omaveloxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMAVELOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69Z98951Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does omaveloxolone interact with its target, Nrf2, and what are the downstream consequences?
A1: Omaveloxolone exerts its biological effects by binding to Kelch-like ECH-associated protein 1 (Keap1) . Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation. By binding to Keap1, omaveloxolone disrupts this interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of numerous genes involved in antioxidant defense, detoxification, and mitochondrial biogenesis, thereby upregulating their expression. This leads to increased production of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferase (GST), ultimately enhancing the cell's ability to combat oxidative stress and maintain redox homeostasis , .
Q2: What evidence suggests that omaveloxolone improves mitochondrial function?
A2: Studies using various cellular models have demonstrated that omaveloxolone can enhance mitochondrial function, particularly in the context of mitochondrial dysfunction associated with diseases like Friedreich’s ataxia (FRDA). Omaveloxolone treatment has been shown to improve mitochondrial respiration, increase ATP production, and enhance the activity of mitochondrial respiratory chain complexes , . These effects are likely mediated by the Nrf2-dependent upregulation of genes involved in mitochondrial biogenesis and function.
Q3: Besides its antioxidant and mitochondrial-protective effects, does omaveloxolone exhibit other beneficial activities?
A3: Yes, research indicates that omaveloxolone possesses anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) . This anti-inflammatory effect is thought to contribute to its therapeutic potential in various disease models.
Q4: What is the molecular formula and weight of omaveloxolone?
A4: Omaveloxolone has the molecular formula C33H44O4 and a molecular weight of 504.7 g/mol.
Q5: Are there any specific SHE (Safety, Health, and Environment) regulations associated with omaveloxolone?
A5: As an investigational drug, omaveloxolone is subject to rigorous SHE regulations during its development and manufacturing. These regulations ensure its safe handling, use, and disposal to protect human health and the environment.
Q6: What is known about the pharmacokinetics of omaveloxolone, including its absorption, distribution, metabolism, and excretion (ADME)?
A6: Studies in monkeys have shown that omaveloxolone is readily absorbed after oral administration, achieving dose-proportional plasma concentrations. It exhibits good distribution into tissues, including the liver, lung, and brain . While the specific metabolic pathways have not been fully elucidated, it is expected to undergo hepatic metabolism. The primary route of excretion is likely biliary and fecal, although further studies are needed to confirm this.
Q7: How do the pharmacokinetic properties of omaveloxolone relate to its pharmacodynamic effects?
A7: The pharmacokinetic profile of omaveloxolone, particularly its dose-proportional plasma concentrations and tissue distribution, supports its ability to engage its target, Nrf2, and elicit pharmacodynamic effects. Studies have shown that clinically relevant doses of omaveloxolone result in plasma concentrations sufficient to induce Nrf2 target gene expression in various tissues . This correlation between pharmacokinetics and pharmacodynamics highlights its potential for therapeutic efficacy.
Q8: What in vitro models have been used to study the efficacy of omaveloxolone?
A8: Researchers have employed various cell-based assays and models to investigate the effects of omaveloxolone in vitro. These include:* C2C12 mouse skeletal myoblasts: Used to assess the impact of omaveloxolone on mitochondrial function and oxidative stress response , .* hFXN I154F murine embryonic fibroblasts: This model expresses the human I154F mutant frataxin gene, mimicking aspects of Friedreich's ataxia. Researchers have used it to evaluate omaveloxolone's ability to restore mitochondrial function and reduce oxidative stress in the context of frataxin deficiency .* BV-2 mouse microglia: Employed to investigate omaveloxolone's anti-inflammatory effects, particularly its ability to suppress pro-inflammatory cytokine production in microglia, which are immune cells of the central nervous system .* Primary fibroblasts from Friedreich ataxia patients: These cells provide a valuable tool to study omaveloxolone's effects in a human disease context, demonstrating its potential to improve mitochondrial function and reduce oxidative stress in cells relevant to FRDA .* Human neuroblastoma SK-N-SH cells with stable transfection of full-length ataxin-3 protein with 78 CAG repeats (MJD78): This model is relevant for studying Spinocerebellar ataxia type 3 (SCA3), allowing researchers to investigate omaveloxolone's effects on mitochondrial function, protein aggregation, and oxidative stress in the context of this neurodegenerative disease .
Q9: What animal models have been used to evaluate omaveloxolone's in vivo efficacy, and what are the key findings?
A9: Researchers have employed several animal models to assess the therapeutic potential of omaveloxolone in vivo. These include:
- STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH): Omaveloxolone demonstrated beneficial effects in this model, reducing hepatic fat deposition, inflammation, and fibrosis, suggesting its potential for treating NASH .
- Isoproterenol-Induced Pathological Cardiac Hypertrophy Model in Mice: Omaveloxolone mitigated cardiac hypertrophy, oxidative stress, inflammation, and apoptosis in this model, highlighting its potential for addressing cardiac complications associated with various conditions .
- LPS-Induced Sepsis-Induced Cardiomyopathy (SIC) Model in Mice: Omaveloxolone improved cardiac function, reduced oxidative stress, inflammation, and cardiomyocyte apoptosis in this model, suggesting its potential for treating SIC .
- Destabilized Medial Meniscus Surgery-Induced Osteoarthritis (OA) Rat Model: Omaveloxolone attenuated OA progression in this model, exhibiting antioxidative, anti-inflammatory, antiapoptotic, and anti-ECM degradation effects .
- Intracerebral Hemorrhage (ICH) Mouse Model: Omaveloxolone improved sensorimotor function and modulated microglial polarization towards an anti-inflammatory phenotype in this model, suggesting its potential for treating ICH .
- Cardiospecific FXN Knockout (FXN Mck-Cre KO) Mice: This model replicates aspects of Friedreich's ataxia. Omaveloxolone showed significant improvement in cardiac function parameters, including ejection fraction, left ventricular mass, and cardiac output, highlighting its potential for addressing cardiac complications in FRDA .
Q10: What is the key clinical trial investigating omaveloxolone, and what are the primary outcomes?
A10: The MOXIe study (NCT02255435) is a pivotal clinical trial evaluating the safety and efficacy of omaveloxolone in patients with Friedreich’s ataxia (FRDA) . It is a multicenter, randomized, double-blind, placebo-controlled trial that enrolled patients aged 16 to 40 years with genetically confirmed FRDA. The primary outcome measure is the change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score, a physician-assessed neurological rating scale used to assess disease progression.
Q11: What were the key findings of the MOXIe clinical trial regarding the efficacy of omaveloxolone in FRDA?
A11: The MOXIe trial demonstrated that omaveloxolone, administered at a dose of 150 mg once daily for 48 weeks, led to a statistically significant improvement in neurological function compared to placebo, as measured by the mFARS score . The trial met its primary endpoint, with patients receiving omaveloxolone experiencing a smaller decline in mFARS scores compared to those receiving placebo, indicating a slowing of disease progression.
Q12: Beyond the MOXIe trial, what other clinical investigations have explored omaveloxolone's therapeutic potential?
A12: Besides FRDA, omaveloxolone has been investigated in clinical trials for other conditions:
- Mitochondrial Myopathy: A Phase II trial (NCT02255422) explored omaveloxolone in patients with mitochondrial myopathy. While it did not significantly change peak exercise workload, the primary outcome, omaveloxolone at 160 mg lowered heart rate and lactate production during submaximal exercise, suggesting potential benefits warranting further investigation .
Q13: What research infrastructure and resources have facilitated the development of omaveloxolone?
A13: The development of omaveloxolone has been a collaborative effort involving academic researchers, pharmaceutical companies, and funding agencies. Key resources include:* Preclinical research: In vitro and in vivo studies utilizing various cell lines, animal models, and advanced techniques have been instrumental in characterizing omaveloxolone's mechanism of action and therapeutic potential , , , , , , , , .* Clinical trials: Well-designed and executed clinical trials, such as the MOXIe study, are crucial for evaluating the safety and efficacy of omaveloxolone in human subjects .* Collaboration and partnerships: Collaboration between academic institutions, pharmaceutical companies, and patient advocacy groups has been essential for advancing omaveloxolone's development.
Q14: What are some historical milestones in the research and development of omaveloxolone?
A14: Key milestones in the development of omaveloxolone include:* Discovery and preclinical development: Omaveloxolone was discovered and initially developed by Reata Pharmaceuticals.* Phase I clinical trials: Early-phase trials established the safety and tolerability of omaveloxolone in humans .* Phase II clinical trials: These trials explored the efficacy of omaveloxolone in specific disease populations, including FRDA and mitochondrial myopathy .* MOXIe clinical trial: The MOXIe trial demonstrated the efficacy of omaveloxolone in improving neurological function in FRDA patients .* FDA approval for FRDA: In February 2023, omaveloxolone (marketed as SKYCLARYS) received approval from the US Food and Drug Administration (FDA) for the treatment of FRDA in adults and adolescents aged 16 years and older.
Q15: How has cross-disciplinary research contributed to the understanding and development of omaveloxolone?
A15: The development of omaveloxolone exemplifies the importance of cross-disciplinary collaboration in drug discovery and development. * Medicinal chemistry: Medicinal chemists have played a crucial role in designing and synthesizing omaveloxolone and its analogs .* Pharmacology and toxicology: Pharmacologists and toxicologists have characterized omaveloxolone's pharmacokinetic and pharmacodynamic properties, as well as its safety profile .* Clinical research: Clinicians and clinical researchers have conducted rigorous clinical trials to evaluate omaveloxolone's efficacy and safety in patients .* Genetics and genomics: Understanding the genetic basis of diseases like FRDA has been crucial for identifying omaveloxolone as a potential therapeutic target , .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


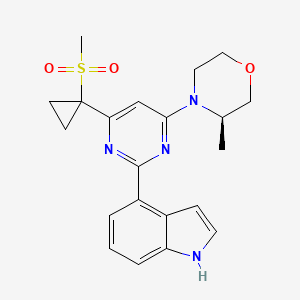

![12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B612158.png)
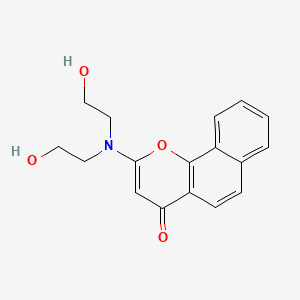




![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

